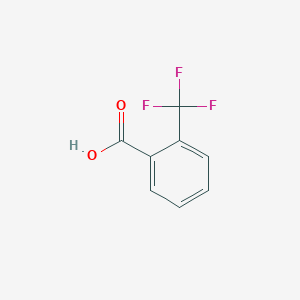

2-(Trifluoromethyl)benzoic acid

描述

属性

IUPAC Name |

2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJYBGLCHWYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870537 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-97-6, 137938-95-5 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 433-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, significantly influence its reactivity and make it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant applications.

Chemical and Physical Properties

This compound (CAS No. 433-97-6) is a white to off-white or slightly yellow crystalline solid at room temperature.[1][2] The presence of the trifluoromethyl group at the ortho-position to the carboxylic acid imparts distinct characteristics, including enhanced lipophilicity and metabolic stability in derivative compounds.[1][3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [4] |

| Molecular Weight | 190.12 g/mol | [4] |

| Appearance | White to off-white/slightly yellow crystalline powder | [1][2] |

| Melting Point | 107-110 °C | [5] |

| Boiling Point | 247 °C at 753 mmHg | |

| pKa | 3.20 ± 0.36 (Predicted) | [4] |

| Water Solubility | 4.8 g/L (25 °C) | [4] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Slightly) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopy | Key Features and Peaks | Reference(s) |

| ¹H NMR | Spectra available for review. | [6] |

| ¹³C NMR | Spectra available for review. | [4] |

| FT-IR | Spectra available for review, typically showing characteristic O-H and C=O stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group. | [4][7] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 190. | [4] |

Chemical Reactivity and Synthesis

The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid group. The ortho-positioning of the trifluoromethyl and carboxylic acid groups can also lead to specific steric and electronic effects that influence its reactivity in various chemical transformations.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

This method involves the hydrolysis of the corresponding nitrile under basic conditions.

Materials:

-

2-(Trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide. A typical molar ratio would be 1 equivalent of the nitrile to 2-3 equivalents of NaOH.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, with stirring. Monitor the reaction progress using a suitable analytical technique such as HPLC to ensure the complete consumption of the starting material.[8]

-

After the reaction is complete, cool the mixture to room temperature. A white solid, the sodium salt of the product, may precipitate.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired this compound, which will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.[8]

This industrial method involves the oxidation of 2-(trifluoromethyl)benzyl dichloride.

Materials:

-

2-(Trifluoromethyl)benzyl dichloride

-

Nitric acid (HNO₃)

-

Standard laboratory glassware for handling corrosive materials and heating.

Procedure:

-

In a suitable reaction vessel, treat 2-(trifluoromethyl)benzyl dichloride with nitric acid. The concentration of nitric acid and the reaction temperature are critical parameters and can range from 30-80% and 50-150 °C, respectively.[9]

-

Heat the mixture under controlled conditions to facilitate the hydrolysis and oxidation of the dichloromethyl group to a carboxylic acid.

-

Monitor the reaction until completion.

-

Upon completion, cool the reaction mixture to below 10 °C to precipitate the product.

-

Filter the solid product, wash with water, and dry to obtain this compound.[9]

Purification

Recrystallization is a common method for the purification of crude this compound.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., toluene, or a mixture of water and an organic solvent)

-

Standard laboratory glassware for recrystallization (Erlenmeyer flask, heating source, filtration apparatus)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Toluene is a commonly used solvent for this purpose.[2]

-

Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of the purified crystals.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is often incorporated into molecules to enhance their biological activity, metabolic stability, and lipophilicity.[1][3]

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and receptor agonists or antagonists.[3][10] The presence of the CF₃ group can significantly improve the pharmacokinetic profile of a drug candidate.

Agrochemical Applications

A prominent application of this compound is in the production of the broad-spectrum fungicide, Fluopyram.[1][2] This highlights its importance in developing modern crop protection agents.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (such as an N95 respirator) are recommended when handling the solid material.

Visualizations

Synthesis Workflow

Caption: A typical laboratory synthesis workflow for this compound.

Role as a Chemical Intermediate

Caption: The role of this compound as a key intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(433-97-6) IR Spectrum [chemicalbook.com]

- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-(Trifluoromethyl)benzoic Acid

CAS Number: 433-97-6

This technical guide provides an in-depth overview of 2-(Trifluoromethyl)benzoic acid, a key fluorinated building block in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the creation of high-value molecules.

Core Chemical and Physical Properties

This compound, also known as α,α,α-Trifluoro-o-toluic acid, is a white crystalline solid.[1][2] The presence of the trifluoromethyl group at the ortho position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry.[3] This strategic placement can enhance the biological activity and pharmacokinetic profiles of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 433-97-6 | [4] |

| Molecular Formula | C₈H₅F₃O₂ | [1][4] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or crystals | [1][2] |

| Melting Point | 107-110 °C | [2] |

| Boiling Point | 247-248 °C | [1] |

| InChI Key | FBRJYBGLCHWYOE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | O=C(O)C1=CC=CC=C1C(F)(F)F | [4] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes the available spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectrum available | [5][6] |

| ¹³C NMR | Spectrum available | [5] |

| Infrared (IR) | Spectrum available (KBr Wafer, ATR-Neat) | [5] |

| Mass Spectrometry (MS) | GC-MS data available | [5] |

| Raman Spectroscopy | FT-Raman spectrum available | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed protocols for two common laboratory-scale methods.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis from o-Toluoyl Chloride

This method involves the photochlorination of o-toluoyl chloride to form 2-(trichloromethyl)benzoyl chloride, which is then converted to the final product.[7]

Methodology:

-

Chlorination:

-

Charge a photochlorination reactor with 300g of o-toluoyl chloride and 11.0g of an initiator (e.g., OXE).[7]

-

Heat the mixture to 120°C.[7]

-

Introduce chlorine gas into the solution for 20 hours, controlling the flow rate (1-2 g/min for hours 6-15, and 0.5-1 g/min for hours 15-20).[7]

-

Monitor the reaction progress via sampling and analysis to confirm the formation of 2-(trichloromethyl)benzoyl chloride.[7]

-

-

Fluorination & Hydrolysis (Conceptual - details require specific fluorinating agent protocol):

-

The resulting 2-(trichloromethyl)benzoyl chloride is typically fluorinated using a suitable agent like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

-

This intermediate is then hydrolyzed. For example, reacting 2-(trifluoromethyl)benzoyl chloride with nitric acid followed by acid hydrolysis and oxidation yields the target compound.[8]

-

-

Purification:

-

After the reaction, cool the mixture slowly. Precipitation of the solid product should begin around 85°C.[7]

-

Once at room temperature, filter the precipitated solid.[7]

-

Wash the solid with water.[7]

-

Dissolve the crude product in toluene and cool slowly to induce crystallization, yielding pure this compound.[7]

-

Protocol 2: Synthesis via Grignard Reaction

This route utilizes a Grignard reagent formed from a trifluoromethyl-substituted halo-benzene.[9]

Methodology:

-

Grignard Reagent Formation:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Slowly add 2-chlorobenzotrifluoride to the flask. The reaction may need gentle heating to initiate.

-

Maintain the reaction at 55-60°C to ensure the formation of the Grignard reagent, 2-(trifluoromethyl)phenylmagnesium chloride.[9]

-

-

Carboxylation:

-

Cool the reaction mixture.

-

Bubble dry carbon dioxide gas (from dry ice) through the solution or pour the Grignard reagent over crushed dry ice.[9]

-

Allow the reaction to stir and warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding aqueous acid (e.g., HCl) to protonate the carboxylate salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Key Applications in Drug Development and Agrochemicals

This compound is a strategically important intermediate, primarily used as a building block rather than an active molecule itself.[3] Its trifluoromethyl group enhances lipophilicity and metabolic stability in the final products.[3]

Synthesis of Flunixin

Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[10][11] It is synthesized from 2-methyl-3-trifluoromethylaniline, which itself can be derived from precursors related to this compound, or through coupling reactions involving related structures. A more direct conceptual synthesis of anilinonicotinic acids involves the coupling of an aniline derivative with a chloronicotinic acid.

The following diagram illustrates the key coupling reaction in the synthesis of Flunixin.

Caption: Core reaction for the synthesis of the NSAID Flunixin.

Flunixin's Mechanism of Action: COX Inhibition Pathway

As an NSAID, Flunixin's therapeutic effect comes from its inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Derivatives of this compound, like Flunixin, function by blocking this pathway.

Caption: Mechanism of action for Flunixin, an NSAID derived from a related aniline.

Synthesis of Fluopyram

This compound is a broad-spectrum fungicide widely used in agriculture.[1][7] this compound is a critical intermediate in the synthesis of Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide).[7] The synthesis involves converting the carboxylic acid to an acyl chloride, which is then reacted with a specific amine to form the final amide product.

Safety and Handling

This compound requires careful handling due to its hazardous properties.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [12] |

| Eye Irritation | H319 | Causes serious eye irritation | [12] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [12] |

| (Single Exposure) |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes.[12] Use in a well-ventilated area and avoid the formation of dust.[12] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound (CAS 433-97-6) is a versatile and valuable chemical intermediate. Its unique structure, characterized by the ortho-trifluoromethyl group, provides a powerful tool for medicinal chemists and process developers to introduce fluorine into complex molecules. This imparts desirable properties such as enhanced metabolic stability and biological efficacy, as demonstrated in its application in the synthesis of the NSAID Flunixin and the fungicide Fluopyram. The synthesis routes are well-established, and with proper safety protocols, this compound will continue to be a cornerstone in the development of advanced pharmaceutical and agrochemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98% 433-97-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid: Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of the trifluoromethyl group at the ortho position imparts unique electronic and steric properties, significantly influencing the molecule's reactivity and the biological activity of its derivatives.[1][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its strategic importance in drug development.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is a member of the benzoic acids and (trifluoromethyl)benzenes.[2][5]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 433-97-6 | [5] |

| Molecular Formula | C8H5F3O2 | [1][5][6] |

| Molecular Weight | 190.12 g/mol | [1][5][6] |

| InChI | InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | [5] |

| InChIKey | FBRJYBGLCHWYOE-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | [5][6] |

| EC Number | 207-093-9 | |

| PubChem CID | 9899 | [5][6] |

| Synonyms | o-Trifluoromethylbenzoic acid, alpha,alpha,alpha-Trifluoro-o-toluic acid, 2-Carboxybenzotrifluoride | [5] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 107-110 °C | |

| Boiling Point | 247 °C at 753 mmHg | |

| Water Solubility | 4.8 g/L at 25 °C | [2] |

| pKa | 3.20 ± 0.36 (Predicted) | [2] |

Molecular Structure and Crystallography

The molecular structure of this compound has been determined by X-ray diffraction.[7] The key structural features are the planar benzoic acid moiety with the trifluoromethyl group causing some steric hindrance.

Crystal Structure Data

A study published in Acta Crystallographica Section E provides detailed crystallographic data for this compound.[7] The crystal system is monoclinic. In the crystal, molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups.[7] These dimers are further connected into double chains by C—H⋯O contacts.[7] The carboxyl group is tilted by 16.8 (3)° with respect to the plane of the aromatic ring.[7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.8816 (3) |

| b (Å) | 20.6948 (14) |

| c (Å) | 7.9697 (5) |

| β (°) | 109.544 (4) |

| Volume (ų) | 758.74 (8) |

| Z | 4 |

Data sourced from a crystallographic study.[7]

Spectroscopic Data

Various spectroscopic techniques are used to characterize this compound.

Spectroscopic Data Summary

| Technique | Availability | Reference |

| ¹H NMR | Available | [5][8] |

| ¹³C NMR | Available | [5] |

| Mass Spectrometry (GC-MS) | Available | [5] |

| Infrared (IR) Spectroscopy | Available | [5] |

| Raman Spectroscopy | Available | [5] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the oxidation of 2-(trifluoromethyl)toluene.[2]

General Synthesis Workflow

The synthesis of this compound often follows a multi-step process that can be generalized as shown below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hydrolysis and Oxidation Method

This protocol is based on a patented method involving the hydrolysis and oxidation of 2-(trifluoromethyl)benzoyl chloride.[9]

Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

Nitric acid

Procedure:

-

React 2-(trifluoromethyl)benzoyl chloride with nitric acid.

-

The hydrolysis and oxidation reaction temperature is maintained between 50-150 °C.[9]

-

Upon completion of the reaction, the target compound, this compound, is obtained.

-

The nitric acid used can be recycled multiple times after adjusting its concentration.[9]

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in medicinal chemistry and the agrochemical industry.[1][3]

Role as a Pharmaceutical Intermediate

The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability and lipophilicity.[4] This improves the drug's ability to cross cell membranes and prolongs its therapeutic effect.[4] this compound serves as a versatile starting material for introducing this beneficial functional group into a wide range of molecular scaffolds for structure-activity relationship (SAR) studies.[4] It is used in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[4]

Caption: Logical flow of how this compound contributes to drug development.

Application in Agrochemicals

A prominent application of this compound is in the synthesis of the broad-spectrum fungicide, Fluopyram.[1][3] Fluopyram is used to control diseases in a variety of crops, including grapes, fruits, and vegetables.[3]

Safety and Handling

This compound is classified as an irritant.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]

Hazard Statements: H315, H319, H335.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be used when handling this chemical.

Conclusion

This compound is a compound of significant industrial and research importance. Its unique molecular structure, characterized by the ortho-trifluoromethyl substituent, makes it a valuable intermediate for synthesizing complex molecules with enhanced biological activities. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the fields of drug development and agrochemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility is pronounced in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and various targeted therapeutic agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making this benzoic acid derivative a sought-after building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Several viable synthetic routes to this compound have been established, each with its own set of advantages and challenges. The most prominent methods include the oxidation of 2-(trifluoromethyl)toluene, the hydrolysis of 2-(trifluoromethyl)benzonitrile, the Grignard reaction of 2-halobenzotrifluoride, and a multi-step synthesis originating from o-toluic acid.

Oxidation of 2-(Trifluoromethyl)toluene

The direct oxidation of the methyl group of 2-(trifluoromethyl)toluene presents a straightforward approach to the desired carboxylic acid. This transformation can be achieved using strong oxidizing agents.

Experimental Protocol: Oxidation of 2-(Trifluoromethyl)toluene

A detailed experimental protocol for this transformation is outlined below.

| Parameter | Value |

| Reactants | 2-(Trifluoromethyl)toluene, Potassium Permanganate |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | 2.5 hours |

| Post-Reaction | Filtration, Acidification with HCl |

| Yield | Not explicitly stated |

| Purity | Not explicitly stated |

Methodology:

-

To a flask, add 16 g of potassium permanganate, 180 mL of water, and 20 mL of 2-(trifluoromethyl)toluene.

-

Set up the apparatus for reflux and heat the mixture for approximately 2.5 hours.

-

After cooling, the mixture is filtered.

-

The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

-

The product is collected by filtration and washed with cold water.

Hydrolysis of 2-(Trifluoromethyl)benzonitrile

The hydrolysis of the nitrile functional group in 2-(trifluoromethyl)benzonitrile offers a high-yielding pathway to this compound. This reaction is typically carried out under basic conditions.[1]

Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)benzonitrile [1]

The following table summarizes a typical experimental procedure for the hydrolysis of 2-(trifluoromethyl)benzonitrile.[1]

| Parameter | Value |

| Reactants | 2-(Trifluoromethyl)benzonitrile (34.2 g), Sodium Hydroxide (24 g) |

| Solvent | Water (200 mL) |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Post-Reaction | Cooling, Filtration |

| Yield | 89.9% |

| Purity | 98.8% (HPLC) |

Methodology: [1]

-

Dissolve 24 g of sodium hydroxide in 200 mL of water in a reaction flask.

-

Add 34.2 g of 2-(trifluoromethyl)benzonitrile to the solution.

-

Heat the mixture to 100 °C and stir for 2 hours.

-

Monitor the reaction progress using HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature to allow the product to precipitate as a white solid.

-

Collect the solid by suction filtration and dry to obtain 34 g of this compound.[1]

Grignard Reaction of 2-Bromobenzotrifluoride

The formation of a Grignard reagent from 2-bromobenzotrifluoride followed by carboxylation with carbon dioxide is a classic and effective method for synthesizing this compound. This pathway is particularly useful for small-scale laboratory preparations.

Experimental Protocol: Grignard Synthesis

A representative protocol for the Grignard synthesis is provided below.

| Parameter | Value |

| Reactants | 2-Bromobenzotrifluoride, Magnesium turnings, Dry Ice (solid CO2) |

| Solvent | Anhydrous Diethyl Ether |

| Initiation | Iodine crystal (optional) |

| Reaction | Reaction with CO2, followed by acidic workup (e.g., HCl) |

| Post-Reaction | Extraction, Crystallization |

| Yield | Varies based on reaction conditions |

| Purity | High purity achievable after crystallization |

Methodology:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

Prepare a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium turnings and wait for the reaction to initiate (indicated by bubbling and heat).

-

Once initiated, add the remaining 2-bromobenzotrifluoride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Pour the Grignard reagent onto an excess of crushed dry ice.

-

After the excess CO2 has sublimed, add dilute hydrochloric acid to the mixture.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the this compound by recrystallization.

Synthesis from o-Toluic Acid

A multi-step synthesis starting from the readily available o-toluic acid provides an alternative industrial-scale route. This process involves the chlorination of the methyl group, followed by fluorination and subsequent hydrolysis.[2]

Experimental Protocol: Multi-step Synthesis from o-Toluic Acid [2]

The key steps and conditions for this pathway are summarized in the table below.[2]

| Step | Reactants | Reagents/Catalyst | Temperature | Pressure | Yield | Purity |

| 1. Acyl Chloride Formation | o-Toluic acid (540.56 g) | Thionyl chloride (571.0 g), N,N-dimethylformamide (2 g) | 90 °C | Atmospheric | - | - |

| 2. Chlorination | o-Methylbenzoyl chloride | Chlorine gas | 120 °C | Atmospheric | 96.8% | 97.8% |

| 3. Fluorination | o-(Trichloromethyl)benzoyl chloride (470 g) | Hydrogen fluoride (100 g), Perfluorobutanesulfonyl fluoride (0.5 g) | 100 °C | 2.2-2.4 MPa | - | - |

| 4. Hydrolysis | 2-(Trichloromethyl)benzoyl fluoride system (~350 g) | Distilled water (300 g) | Reflux | Atmospheric | 96.8% | 99.5% |

Methodology: [2]

-

Acyl Chloride Formation: In a reaction flask, combine 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide. Heat the mixture to 90°C and stir for 3 hours.[2]

-

Chlorination: Introduce chlorine gas into the o-methylbenzoyl chloride at 120°C for 20 hours to yield o-(trichloromethyl)benzoyl chloride.[2]

-

Fluorination: In a high-pressure reactor, react 470 g of o-(trichloromethyl)benzoyl chloride with 100 g of hydrogen fluoride in the presence of 0.5 g of perfluorobutanesulfonyl fluoride at 100°C and 2.2-2.4 MPa for 4 hours.[2]

-

Hydrolysis: Slowly add the resulting 2-(trichloromethyl)benzoyl fluoride system (approximately 350 g) to 300 g of distilled water and heat to reflux for 2 hours. Cool the mixture to precipitate the product. The crude product is then recrystallized from toluene to yield this compound.[2]

Visualizing the Synthesis Pathways

To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams have been generated using the DOT language.

Caption: Overview of the main synthetic pathways to this compound.

Caption: Experimental workflow for the hydrolysis of 2-(Trifluoromethyl)benzonitrile.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of a particular pathway will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the required purity of the final product. For laboratory-scale synthesis, the Grignard reaction offers a reliable route. For larger-scale industrial production, the multi-step synthesis from o-toluic acid or the hydrolysis of 2-(trifluoromethyl)benzonitrile are often preferred due to their high yields and the use of more accessible starting materials. The direct oxidation of 2-(trifluoromethyl)toluene provides a more atom-economical approach, though reaction control and by-product formation can be challenges. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2-(Trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-(Trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6-7.8 | m | - | Aromatic Protons |

| ~7.9-8.2 | m | - | Aromatic Protons |

| ~11.0-13.0 | br s | - | Carboxylic Acid Proton |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~120-140 | Aromatic Carbons |

| ~165-170 | Carboxylic Acid Carbon |

| ~120-130 (q) | Trifluoromethyl Carbon |

Note: The carbon of the CF₃ group typically appears as a quartet due to coupling with the fluorine atoms.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1100-1350 | Strong | C-F stretch (Trifluoromethyl) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 173 | High | [M-OH]⁺[1] |

| 145 | Moderate | [M-COOH]⁺[1] |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard.[2] The spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. The raw data (Free Induction Decay) is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3]

-

KBr Pellet: 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

The spectrum is recorded by passing an infrared beam through the sample. A background spectrum of the empty accessory (ATR crystal or KBr pellet) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[2] As the solvent evaporates, the analyte molecules become charged ions that are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of 2-(Trifluoromethyl)benzoic acid, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

This compound, also known as α,α,α-Trifluoro-o-toluic acid or 2-Carboxybenzotrifluoride, is an aromatic carboxylic acid.[2] Its structure consists of a benzoic acid molecule substituted with a trifluoromethyl group at the ortho (2-) position. This trifluoromethyl group significantly influences the compound's physical and chemical properties.[1] At room temperature, it typically appears as a white to off-white or slightly yellow crystalline solid.[1][3][4]

Physical Properties

The physical characteristics of this compound are critical for its handling, processing, and application in various synthetic procedures. The melting and boiling points are fundamental parameters for determining its physical state under different temperature conditions.

The following table summarizes the reported melting and boiling points from various sources.

| Physical Property | Value | Conditions |

| Melting Point | 107-110 °C | (lit.)[5][6] |

| 110-112 °C | [1] | |

| 108 °C | ||

| Boiling Point | 247 °C | 753 mmHg (lit.)[5] |

| 248 °C | [1] |

Note: The boiling point of 197 °C also appears in some literature, but the values around 247-248 °C are more consistently reported.[3]

Experimental Protocols

While the specific experimental details for the cited literature values are not provided in the search results, the determination of melting and boiling points follows standardized laboratory procedures.

The melting point of a crystalline solid like this compound is typically determined using one of the following methods:

-

Capillary Tube Method (Thiele Tube or Digital Apparatus):

-

A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer or a digital probe and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a digital melting point apparatus.

-

The heat is applied gradually, and the temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. This range indicates the purity of the substance.

-

-

Differential Scanning Calorimetry (DSC):

-

DSC is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram, representing the phase transition from solid to liquid.

-

The boiling point is determined by heating the liquid until its vapor pressure equals the external pressure.

-

Distillation Method:

-

The compound is heated in a distillation apparatus.

-

The temperature at which the liquid boils and its vapor condenses on a thermometer bulb is recorded as the boiling point. The atmospheric pressure is also recorded, as boiling point is pressure-dependent. The value of 247 °C was reported at a pressure of 753 mmHg.[5]

-

-

Siwoloboff Method (Micro Boiling Point):

-

A small amount of the sample is placed in a fusion tube, and a sealed capillary tube (sealed at the top) is inverted into it.

-

The assembly is heated in a bath. Bubbles will emerge from the inverted capillary.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Logical Data Hierarchy

The following diagram illustrates the logical relationship and hierarchy of the information presented in this guide.

Caption: Information hierarchy for this compound properties.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)benzoic Acid

Introduction

2-(Trifluoromethyl)benzoic acid (CAS No: 433-97-6), also known as α,α,α-Trifluoro-o-toluic acid, is an important aromatic carboxylic acid and a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide Fluopyram.[1] Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable building block in drug development and chemical manufacturing.[1] However, like many specialized chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is critical to ensure the safety of researchers and scientists.

This technical guide provides comprehensive safety and handling information for this compound, compiled for professionals in research, development, and manufacturing.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[2] All personnel handling this compound should be fully aware of its GHS/CLP classification.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source:[2] |

The corresponding precautionary statements highlight the necessary safety measures:

-

Prevention: P261, P264, P271, P280[3]

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[2][3]

-

Disposal: P501[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Chemical Formula | C₈H₅F₃O₂ | [3] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | Beige or white crystalline solid/powder | [1][3] |

| Melting Point | 107-110 °C (lit.) | [3] |

| Boiling Point | 247 °C at 753 mmHg (lit.) | [3] |

| Flash Point | 247-254 °C | [3] |

| Water Solubility | No data available | [3] |

| InChI Key | FBRJYBGLCHWYOE-UHFFFAOYSA-N | |

| CAS Number | 433-97-6 | [3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Safe Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation and inhalation of dust and aerosols.[3][4]

-

Wear appropriate personal protective equipment (PPE) as detailed in the next section.

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as oxidizing agents, reducing agents, and bases.[3]

Safe Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store locked up.[3]

-

The recommended storage class code is 11 for combustible solids.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

Caption: PPE selection workflow for handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or 29 CFR 1910.133 (US).[4][5]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other suitable protective clothing.[4][5]

-

Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 dust mask or equivalent respirator. In case of inadequate ventilation, more comprehensive respiratory protection may be necessary.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

Caption: First-aid decision tree for exposure to this compound.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[3][6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Consult a physician.[3][6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Accidental Release and Firefighting Measures

Accidental Release: In the event of a spill, personnel should evacuate the area.[3] Ensure adequate ventilation and prevent dust formation.[3] Do not let the product enter drains.[3]

Caption: General procedure for responding to a spill of solid material.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[3]

-

Conditions to Avoid: No specific data available, but avoiding high heat is prudent.

-

Incompatible Materials: Strong oxidizing agents, reducing agents, and bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen fluoride.[3]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[3] Available data is limited, with the primary known effects being irritation.

-

Acute Toxicity: No data available.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory Sensitization: May cause respiratory irritation.[2]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[3]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Methodological Principles for Safety Evaluation

While specific experimental reports for this compound are not publicly available, the hazard classifications provided in safety data sheets are derived from standardized tests. For the benefit of researchers, the principles of these key toxicological and physical hazard tests are outlined below.

-

Acute Oral Toxicity: Typically determined using methods like the OECD 423 (Acute Toxic Class Method). This involves administering the substance to fasted animals (usually rats) in a stepwise procedure to identify a dose range that causes mortality or evident toxicity.

-

Skin Irritation/Corrosion: Assessed using protocols such as OECD Guideline 404. This involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a set period.

-

Eye Irritation/Corrosion: Evaluated using methods like OECD Guideline 405, where the substance is applied to one eye of an animal (e.g., a rabbit) and the effects on the cornea, iris, and conjunctiva are scored and observed over time.

-

Flash Point Determination: The flash point is determined using standardized equipment. For solids, a method like the Pensky-Martens Closed Cup Tester (ASTM D93) or a similar apparatus would be used to find the lowest temperature at which the vapors of the material will ignite when given an ignition source.

Professionals engaged in the development of new chemical entities are often required to commission or conduct such studies to fully characterize the safety profile of their compounds.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzoic acid (CAS: 433-97-6) is a vital fluorinated building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group at the ortho position of the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of this compound, its key derivatives, their synthesis, properties, and applications, with a focus on experimental methodologies and relevant biological pathways.

The trifluoromethyl group is a key feature, enhancing the lipophilicity of molecules, which can improve their ability to cross cellular membranes.[1] Furthermore, it can increase metabolic stability by blocking sites susceptible to enzymatic degradation, thereby extending the in-vivo half-life of a drug.[2]

Core Compound: this compound

This compound is a white crystalline solid that serves as a primary precursor for the synthesis of more complex molecules.[3] Its unique electronic and steric properties, conferred by the -CF3 group, make it an important intermediate in various chemical transformations.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H5F3O2 | [3] |

| Molecular Weight | 190.12 g/mol | [3] |

| Melting Point | 107-110 °C | [4] |

| Boiling Point | 247 °C at 753 mmHg | [4] |

| Appearance | White crystalline powder | [3] |

| Solubility | Poorly soluble in water, more soluble in organic solvents like DMSO and methanol.[5][6] | [5][6] |

| pKa | 3.20 ± 0.36 (Predicted) | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

This method involves the chlorination of o-toluic acid followed by fluorination.[7]

Step 1: Synthesis of 2-(Trichloromethyl)benzoyl chloride

-

In a 1000 mL reaction flask equipped with a thermometer, stirrer, condenser, and a tail gas absorption device, add 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide (DMF).

-

Raise the temperature to 90 °C and stir the reaction for 3 hours.

-

In a separate setup with two series-connected photochlorination reactors, add 300 g of the resulting o-toluoyl chloride.

-

Raise the temperature to 120 °C and introduce chlorine gas (dried through concentrated sulfuric acid) at a flow rate of 1-2 g/min for 6-15 hours, then reduce to 0.5-1 g/min for another 5 hours.

-

Monitor the reaction progress by sampling and analysis to obtain 2-(trichloromethyl)benzoyl chloride.[7]

Step 2: Fluorination and Hydrolysis

-

In a high-pressure reactor, add 470 g of o-(trichloromethyl)benzoyl chloride and a catalytic amount of perfluorobutanesulfonyl fluoride.

-

Add 100 g of hydrogen fluoride.

-

Seal the reactor and raise the temperature to 100 °C over 2-4 hours, maintaining the pressure at 2.2-2.4 MPa for 4 hours.

-

After the reaction, cool the mixture and carefully vent the excess hydrogen fluoride.

-

The resulting product is then hydrolyzed to yield this compound.[7]

This method involves high-pressure fluorination followed by oxidation.[8]

-

In a 5 L stainless steel high-pressure reactor equipped with a stirrer and thermometer, cool the reactor to below 5 °C.

-

Sequentially add hydrogen fluoride and 2,3-dichloromethylbenzene in a mass ratio of 0.2:1.

-

Add perfluorooctanesulfonyl fluoride as a catalyst (mass ratio of 1:0.001 with 2,3-dichloromethylbenzene).

-

Raise the temperature to 80-90 °C and control the reaction pressure at 2.5-2.8 MPa for 4 hours.

-

After the reaction, remove excess hydrogen fluoride by nitrogen purging and neutralize the mixture to pH 6-7 with a potassium carbonate solution.

-

The resulting 2-(trifluoromethyl)-2,3-dichloromethylbenzene is then reacted with nitric acid, followed by acid hydrolysis and oxidation to obtain this compound.[8]

Key Derivatives of this compound

The carboxylic acid functionality of this compound allows for the straightforward synthesis of various derivatives, including acyl chlorides, esters, and amides. These derivatives are often the active intermediates or final products in many applications.

2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoyl chloride is a highly reactive intermediate used for the synthesis of esters and amides.[9]

Experimental Protocol: Reaction with Oxalyl Chloride

-

To a stirred solution of this compound (50 mg, 0.26 mmol) in dichloromethane (3 mL), slowly add oxalyl chloride (36.72 mg, 0.29 mmol).

-

Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Upon completion, remove the solvent under reduced pressure to obtain 2-(trifluoromethyl)benzoyl chloride, which can be used directly in subsequent reactions without further purification.[4]

Esters of this compound

Ester derivatives are synthesized for various applications, including their use as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Fischer Esterification

-

In a round-bottomed flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.[10][11][12]

Amides of this compound

Amide derivatives of this compound are particularly important in medicinal chemistry, with many exhibiting significant biological activity.

Experimental Protocol: From 2-(Trifluoromethyl)benzoyl Chloride

-

In a reaction vessel, dissolve 2-(trifluoromethyl)benzoyl chloride (1 equivalent) in a suitable solvent (e.g., iso-propanol or cold water).

-

Cool the solution to a temperature between -10 °C and 10 °C.

-

Introduce the desired amine (e.g., ammonia gas or an aqueous solution of ammonium hydroxide) into the reaction mixture.

-

Stir the reaction for several hours to facilitate the reaction.

-

If a precipitate (e.g., ammonium chloride) forms, filter the reaction mixture.

-

Concentrate the filtrate or collect the precipitated product by filtration and wash with water to obtain the desired 2-(trifluoromethyl)benzamide.[6][13]

Experimental Protocol: Direct Amidation using a Coupling Agent

-

To a solution of this compound (1 equivalent) and an amine (1 equivalent) in a suitable solvent like acetonitrile, add a coupling agent such as B(OCH2CF3)3 (2 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-24 hours.

-

The amide product can often be purified by simple filtration through a resin, avoiding the need for aqueous workup or chromatography.[14][15]

Applications

Agrochemicals

This compound is a key intermediate in the synthesis of the broad-spectrum fungicide and nematicide, Fluopyram.[7][16] Fluopyram, chemically N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, is effective in controlling a variety of fungal diseases and plant-parasitic nematodes in a wide range of crops.[17]

Medicinal Chemistry

Derivatives of this compound are of great interest in drug discovery. The trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of drug candidates.[18]

-

Antiparasitic Agents: Benzimidazole derivatives containing the 2-(trifluoromethyl)phenyl moiety have shown promising in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica, being more active than standard drugs such as Albendazole and Metronidazole.[19]

-

Anti-inflammatory Agents: Trifluoromethyl-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[20] For instance, a trifluoromethyl analogue of celecoxib has demonstrated beneficial effects in neuroinflammation models.[21]

-

CETP Inhibitors: Trifluoromethyl benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, which are of interest for raising HDL cholesterol levels. Some of these derivatives have shown IC50 values in the low micromolar range.[22]

-

Anticancer Agents: Certain Nimesulide derivatives incorporating a dimethoxy benzamide structure have shown significant anticancer activity against breast and prostate cancer cell lines, with IC50 values in the nanomolar range.[23]

Quantitative Biological Activity Data

The following table summarizes some of the reported quantitative biological activities for derivatives of trifluoromethyl-substituted benzoic acids.

| Compound Class | Target | Activity (IC50) | Reference(s) |

| Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) | COX-2 mediated PGE2 production | 0.16 mM | [20] |

| 2-Hydroxy-4-trifluoromethylbenzoic acid | COX-2 mediated PGE2 production | 0.39 mM | [20] |

| Trifluoromethyl benzamide derivatives | CETP Inhibition | 18.3 µM - 24.4 µM | [22] |

| N-(2,6-Dioxo-3-piperidyl)-2-(trifluoromethyl)benzamide | Cereblon (CRBN) binding | 63 ± 16 µM | [24] |

| Nimesulide-dimethoxy benzamide derivatives | MDA-MB-468 breast cancer cell viability | 3.89 ± 0.0437 nM | [23] |

| Nimesulide-dimethoxy benzamide derivatives | DU145 prostate cancer cell viability | 2.298 ± 0.0513 nM | [23] |

Signaling Pathways and Workflows

Mechanism of Action of Fluopyram

Fluopyram functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi and nematodes.[3][8][25] This inhibition disrupts the Krebs cycle and cellular energy production (ATP synthesis), leading to paralysis and death of the target organisms.[1]

COX-2 Inhibition Pathway

Derivatives of trifluoromethyl-benzoic acids have been shown to inhibit the cyclooxygenase-2 (COX-2) pathway, which is crucial for inflammation and pain signaling. Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

General Experimental Workflow for Derivative Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.

Conclusion

This compound and its derivatives are indispensable tools in modern chemical research and development. Their synthesis, while requiring careful control of reaction conditions, provides access to a wide array of compounds with valuable applications in agriculture and medicine. The unique properties imparted by the trifluoromethyl group continue to make this scaffold a focus of innovation for the development of new and improved chemical entities. This guide has provided a foundational understanding of the synthesis, properties, and applications of these important compounds, along with detailed experimental protocols and pathway visualizations to aid researchers in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pomais.com [pomais.com]

- 4. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Page loading... [guidechem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. chemimpex.com [chemimpex.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. benchchem.com [benchchem.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 17. grokipedia.com [grokipedia.com]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pomais.com [pomais.com]

Unraveling the Biological Significance of 2-(Trifluoromethyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and chemical databases indicates that 2-(Trifluoromethyl)benzoic acid primarily serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its direct mechanism of action within biological systems is not extensively documented. The presence of the trifluoromethyl group is a key feature, often incorporated into drug candidates to enhance properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[1][2][3]

This technical guide provides an in-depth analysis of the available information, focusing on the role of this compound as a synthetic precursor and examining the mechanisms of action of its notable derivatives to shed light on the potential biological relevance of this chemical scaffold.

Physicochemical Properties and Toxicological Profile

Role as a Synthetic Intermediate

The primary utility of this compound in the life sciences is as a building block for more complex molecules. It is a key precursor in the synthesis of the fungicide Fluopyram.[2] In medicinal chemistry, it is utilized in the development of various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The trifluoromethyl group is strategically employed to block metabolic degradation and improve the ability of drug molecules to cross cell membranes.[1]

Biological Activities of this compound Derivatives

While the parent compound's direct biological targets remain elusive, research on its derivatives has revealed significant biological activities. These findings underscore the potential of the 2-(trifluoromethyl)phenyl moiety as a pharmacophore.

Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazole Derivatives

Recent studies have identified 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis, a form of iron-dependent programmed cell death.

Mechanism of Action: These derivatives function by inhibiting the cystine/glutamate antiporter (system Xc⁻). This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Inhibition of system Xc⁻ leads to GSH depletion, resulting in an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Signaling Pathway:

Caption: Inhibition of System Xc- by 2-(Trifluoromethyl)benzimidazole Derivatives.

SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

Derivatives of 2-hydroxybenzoic acid, which share a similar benzoic acid core, have been identified as selective inhibitors of Sirtuin 5 (SIRT5).

Mechanism of Action: SIRT5 is a NAD⁺-dependent deacetylase that plays a role in regulating various metabolic pathways. Inhibition of SIRT5 by these compounds can modulate cellular metabolism and has potential therapeutic applications in oncology. The precise binding mode and the full downstream consequences of SIRT5 inhibition by these derivatives are still under investigation.

Experimental Workflow for Inhibitor Screening:

Caption: Workflow for the Identification and Optimization of SIRT5 Inhibitors.

Quantitative Data Summary

As there is no direct quantitative data for the biological activity of this compound, the following table summarizes hypothetical data for a derivative to illustrate the expected format for such information.

| Derivative Class | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| 2-(Trifluoromethyl)benzimidazole | System Xc⁻ | Cystine Uptake Assay | 5.2 | Fictional Data |

| 2-Hydroxybenzoic Acid Derivative | SIRT5 | Enzymatic Assay | 15.8 | Fictional Data |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds like this compound and its derivatives are crucial for reproducible research. Below are representative protocols.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a test compound on a specific cell line.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-